

# A Comparative Analysis of Ioxaglate Meglumine and Iohexol in Preclinical Angiography

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ioxaglate meglumine*

Cat. No.: *B1261920*

[Get Quote](#)

In the realm of angiographic contrast media, both **ioxaglate meglumine** and iohexol have been established as low-osmolar agents, offering significant improvements in patient tolerance compared to their high-osmolar predecessors. While both are widely used, their distinct physicochemical and pharmacological properties can influence their performance and suitability for specific preclinical research applications. This guide provides a detailed comparison of **ioxaglate meglumine** (an ionic dimer) and iohexol (a non-ionic monomer), supported by preclinical experimental data, physicochemical properties, and clinical observations.

## Physicochemical Properties

The viscosity and osmolality of contrast media are critical parameters that influence their injection and flow characteristics, as well as their physiological effects.

| Property                        | Ioxaglate<br>Meglumine<br>(Hexabrix® 320) | Iohexol<br>(Omnipaque™ 300) | Iohexol<br>(Omnipaque™ 350) |
|---------------------------------|-------------------------------------------|-----------------------------|-----------------------------|
| Iodine Concentration<br>(mg/mL) | 320                                       | 300                         | 350                         |
| Osmolality (mOsm/kg<br>water)   | ~600[1]                                   | 672[2][3]                   | 844[2][4]                   |
| Viscosity at 20°C (cP)          | 15.7[1]                                   | 11.8[2]                     | 20.4[2]                     |
| Viscosity at 37°C (cP)          | 7.5[1]                                    | 6.3[2]                      | 10.4[2]                     |

## Preclinical Antithrombotic Effects: An In Vivo Study

A preclinical study in a rat model of arterial thrombosis revealed significant differences in the antithrombotic potential of ioxaglate and iohexol.

### Experimental Protocol

Carotid thrombosis was induced in rats by the extravascular application of a filter paper saturated with 35% ferric chloride (FeCl<sub>3</sub>) proximal to an ultrasonic flow probe. The antithrombotic effects of intravenously administered **ioxaglate meglumine**/sodium and iohexol (both at a dose of 1600 mg iodine/kg) were evaluated by measuring the time to occlusion (TTO) of the carotid artery and the resulting thrombus weight (TW). A saline solution was used as a control.[5]

[Click to download full resolution via product page](#)

Experimental workflow for the in vivo arterial thrombosis model.

## Results

The study demonstrated that ioxaglate possesses significant antithrombotic properties, whereas iohexol did not show a similar effect when compared to the saline control.[5]

| Treatment Group  | Time to Occlusion (TTO)<br>(minutes) | Thrombus Weight (TW)<br>(mg)    |
|------------------|--------------------------------------|---------------------------------|
| Saline (Control) | 19.6 ± 2.4                           | 4.7 ± 0.7                       |
| Ioxaglate        | 30.0 ± 1.1 (p < 0.001 vs.<br>Saline) | 2.6 ± 0.4 (p < 0.05 vs. Saline) |
| Iohexol          | 21.3 ± 1.3                           | 4.2 ± 0.4                       |

These findings suggest that the ioxaglic acid moiety itself is responsible for the antithrombotic effect.[5] Further in vitro research has corroborated these findings, showing that in contrast to iohexol and another non-ionic agent, iodixanol, no thrombi were formed from blood incubated with ioxaglate.[6]

## Clinical Observations on Adverse Effects and Patient Comfort

While this guide focuses on preclinical data, clinical studies provide valuable context regarding the comparative tolerability of these agents. In human trials, ioxaglate has been associated with a lower incidence of injection pain and heat sensation compared to iohexol.[7] However, some studies have reported a higher frequency of nausea and vomiting with ioxaglate.[7] The image quality for angiography has been found to be comparable between the two agents.[7]

## Summary and Conclusion

For researchers and drug development professionals selecting a contrast agent for preclinical angiography, the choice between **ioxaglate meglumine** and iohexol may depend on the specific experimental aims.

- **Ioxaglate meglumine** exhibits a notable antithrombotic effect, which could be a critical consideration in studies where coagulation processes are a variable of interest. Its higher

viscosity should be taken into account for injection protocols.

- Iohexol, being non-ionic and having a lower viscosity at comparable iodine concentrations, may be preferred for general angiography studies where a neutral effect on thrombosis is desired.

The data presented here underscores the importance of considering not only the physicochemical properties but also the potential pharmacological effects of contrast media in the design and interpretation of preclinical angiography studies.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [accessdata.fda.gov](http://accessdata.fda.gov) [accessdata.fda.gov]
- 2. [pdf.hres.ca](http://pdf.hres.ca) [pdf.hres.ca]
- 3. Omnipaque (Iohexol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. [pdf.hres.ca](http://pdf.hres.ca) [pdf.hres.ca]
- 5. In vivo comparative antithrombotic effects of ioxaglate and iohexol and interaction with the platelet antiaggregant clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the iodinated contrast agents Ioxaglate, Iohexol and Iodixanol on thrombus formation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iohexol vs. ioxaglate in lower extremity angiography: a comparative randomized double-blind study in 80 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Ioxaglate Meglumine and Iohexol in Preclinical Angiography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261920#ioxaglate-meglumine-versus-iohexol-a-comparative-study-in-preclinical-angiography>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)